molecular formula C16H17N5O3S2 B2879680 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine CAS No. 1219913-44-6

1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B2879680
CAS No.: 1219913-44-6
M. Wt: 391.46
InChI Key: AKZVJWWLTYAPJF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties:

  • Pyridinyl-oxadiazole group: A pyridine ring at position 2 is linked to a 5-methyl-1,2,4-oxadiazole, a heterocycle known for enhancing metabolic stability and receptor binding in medicinal chemistry .

Its structural design suggests applications in targeting serotonin receptors (e.g., 5-HT1B/1D) or bacterial efflux pumps, based on similarities to compounds like GR127935 and pyridylpiperazine-based inhibitors .

Properties

IUPAC Name

5-methyl-3-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-12-18-16(19-24-12)13-4-5-14(17-11-13)20-6-8-21(9-7-20)26(22,23)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZVJWWLTYAPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized with a sulfonyl group.

    Piperazine ring formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Pyridine ring synthesis: The pyridine ring can be constructed using methods such as the Hantzsch pyridine synthesis.

    Oxadiazole ring formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling reactions: The various rings and functional groups can be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperazine ring.

    Reduction: Reduction reactions may target the sulfonyl group or the oxadiazole ring.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the presence of leaving groups and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the pyridine ring may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s diverse functional groups may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine will depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved will vary based on the specific application and biological context.

Comparison with Similar Compounds

Piperazine Derivatives with Oxadiazole Substituents

Compound Name Key Structural Features Pharmacological Relevance Reference
GR127935 5-methyl-1,2,4-oxadiazole, biphenyl, methylpiperazine Potent 5-HT1B/1D antagonist
L694247 Oxadiazole-indole-ethylamine, methylsulfonylamino Partial 5-HT1F agonist
tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate (42a) Chloropyridinyl-oxadiazole, tert-butyl carbamate Escherichia coli AcrAB-TolC efflux pump inhibitor
Target Compound Thiophene-2-sulfonyl, pyridinyl-oxadiazole Hypothesized dual activity (antimicrobial/neuromodulatory)

Key Observations :

  • Compound 42a demonstrates that chlorine substitution on the pyridine ring improves efflux pump inhibition, suggesting that the target’s unsubstituted pyridine may prioritize solubility over potency .

Piperazine Derivatives with Sulfonyl Groups

Compound Name Sulfonyl Group Additional Features Reference
1-(4-chlorophenyl)sulfonyl-4-[5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]piperazine 4-chlorophenyl sulfonyl Boronate ester for Suzuki coupling
MK42 (RTC5) Thiophene-3-yl, trifluoromethyl CF3-pyridine for enhanced lipophilicity
Target Compound Thiophene-2-sulfonyl Oxadiazole-pyridine hybrid

Key Observations :

  • The thiophene-2-sulfonyl group in the target compound may increase acidity (pKa ~2–3) compared to aryl sulfonyl groups, improving water solubility .
  • MK42 ’s trifluoromethyl group enhances membrane permeability, whereas the target’s oxadiazole-pyridine moiety may balance polarity and bioavailability .

Heterocyclic Variations in Piperazine Analogues

Compound Name Heterocycle Piperazine Substitution Activity Reference
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Trifluoromethyl benzoyl Acetamide-pyridine Serotonin receptor modulation
BF38026 Furan-oxazole Ethyl-oxadiazole Undisclosed
Target Compound Thiophene sulfonyl, oxadiazole Pyridinyl-oxadiazole Hypothesized dual-target activity

Key Observations :

  • Compound 8b ’s trifluoromethyl benzoyl group suggests high receptor affinity, but its acetamide linker may reduce metabolic stability compared to the target’s sulfonyl group .

Pharmacological and Physicochemical Insights

  • Receptor Binding : The oxadiazole and sulfonyl groups in the target compound mirror GR127935’s 5-HT1B/1D antagonism but may exhibit divergent selectivity due to thiophene’s larger van der Waals radius .
  • Synthetic Accessibility : Similar to ’s sulfonamide synthesis, the target compound can likely be prepared via SuFEx chemistry using thiophene-2-sulfonyl fluoride and calcium catalysis .
  • Solubility : The sulfonyl group enhances aqueous solubility compared to methyl or trifluoromethyl analogues, as seen in MK42 .

Biological Activity

The compound 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine is a novel chemical entity that combines several pharmacologically active moieties. Its structure incorporates a 1,2,4-oxadiazole ring, a pyridine derivative, and a thiophene sulfonyl group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:

  • Antibacterial Effects : Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to our target compound have shown strong inhibition against Staphylococcus aureus and Escherichia coli .
  • Antitubercular Activity : A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG. The binding affinity of these compounds to key enzymes involved in mycolic acid biosynthesis was confirmed through molecular docking studies .
CompoundTarget OrganismMIC (µM)Reference
21cM. tuberculosis4–8Dhumal et al.
8aS. aureus10–20Desai et al.
8bE. coli15–30Paruch et al.

2. Antidiabetic Activity

The potential antidiabetic properties of piperazine derivatives have been explored in recent studies:

  • Inhibition of α-glucosidase : Compounds structurally related to our target have shown promising results as α-glucosidase inhibitors with IC50 values significantly lower than standard drugs like acarbose .
Compound TypeIC50 (µM)Reference
Piperazine Derivatives~10MDPI Review
Acarbose14.70MDPI Review

3. Anticancer Activity

Preliminary investigations into the anticancer properties of oxadiazole-containing compounds suggest potential efficacy:

  • Cell Line Studies : Various derivatives have been tested against different cancer cell lines with varying degrees of cytotoxicity. The presence of the thiophene sulfonyl group enhances the anticancer activity by promoting apoptosis in cancer cells .

Case Study: Synthesis and Evaluation

A series of compounds based on the oxadiazole-piperazine scaffold were synthesized and evaluated for biological activity:

  • Synthesis Methodology : The compounds were synthesized through a multi-step reaction involving the formation of the oxadiazole ring followed by piperazine coupling.
  • Biological Evaluation : The synthesized compounds were screened for antibacterial and anticancer activities using standard protocols.
  • Results : Several derivatives exhibited potent activity against bacterial strains and showed significant cytotoxic effects on cancer cell lines.

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